

Global Regulatory Landscape of Iodopropynyl Butylcarbamate (IPBC) in Cosmetics: A Comparative Analysis

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Compound of Interest

Compound Name: Iodopropynyl butylcarbamate

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A comprehensive review of regulatory limits for the preservative **Iodopropynyl Butylcarbamate** (IPBC) in cosmetic products reveals a harmonized yet nuanced approach across major global markets. This guide provides a comparative analysis of these regulations in the European Union, United States, Canada, Japan, China, and the ASEAN region, offering a critical resource for researchers, scientists, and drug development professionals in the cosmetics industry.

Iodopropynyl Butylcarbamate (IPBC) is a widely utilized preservative effective against a broad spectrum of fungi and, to a lesser extent, bacteria. Its use is crucial in preventing microbial spoilage of cosmetic products, thereby ensuring consumer safety. However, due to its potential for skin sensitization and inhalation toxicity, regulatory bodies worldwide have established specific concentration limits and usage restrictions.

Comparative Analysis of Regulatory Limits for IPBC in Cosmetics

The following table summarizes the maximum authorized concentrations and specific restrictions for IPBC in various regions.

Region/Country	Regulatory Body	Maximum Concentration	Restrictions and Conditions
European Union	European Commission (SCCS)	0.02% in rinse-off products.[1] 0.01% in leave-on products.[1] 0.0075% in deodorant/antiperspirant products.[1]	Not to be used in oral hygiene and lip care products.[1] Not to be used in body lotion and body cream. For leave-on products, a warning "Not to be used for children under 3 years of age" is required, except for bath products/shower gels and shampoos.
United States	Cosmetic Ingredient Review (CIR)	≤ 0.1%[2]	Should not be used in products intended to be aerosolized due to concerns about inhalation toxicity.[2]
Canada	Health Canada	Not explicitly listed on the Prohibited or Restricted lists of the Cosmetic Ingredient Hotlist. Manufacturers are responsible for ensuring product safety under the Food and Drugs Act. Adherence to internationally recognized limits (e.g., EU, CIR) is a common practice to ensure safety.	General safety requirement under the Food and Drugs Act must be met.

Japan	Ministry of Health, Labour and Welfare (MHLW)	0.02% in both rinse-off and leave-on products.	Permitted for use in a wide range of cosmetics, including products for lip care, oral care, and babies.
China	National Medical Products Administration (NMPA)	0.02%	Prohibited in lip products and oral hygiene products. Not to be used in products for children under three years of age (except for bath and shampoo products).
ASEAN	ASEAN Cosmetic Directive (ACD)	0.02% in rinse-off products.[3] 0.01% in leave-on products.[3] 0.0075% in deodorants & antiperspirants.[3]	Not to be used in oral hygiene and lip care products.[3] Not to be used in products for children under three years of age, except in bath products/shower gels and shampoos.[3]

Experimental Protocols for Safety and Efficacy Assessment

The safety and efficacy of cosmetic preservatives like IPBC are determined through standardized experimental protocols. These protocols are essential for generating reliable data for regulatory submissions and product development.

Preservative Efficacy Testing (Challenge Test)

The primary method to evaluate the effectiveness of a preservative system is the Preservative Efficacy Test, commonly known as the Challenge Test. The ISO 11930 standard is a globally recognized protocol for this purpose.

Methodology (based on ISO 11930):

- **Microorganism Selection:** The test utilizes a specific set of microorganisms, including Gram-positive bacteria (*Staphylococcus aureus*), Gram-negative bacteria (*Escherichia coli*, *Pseudomonas aeruginosa*), yeast (*Candida albicans*), and mold (*Aspergillus brasiliensis*).
- **Inoculation:** The cosmetic product is inoculated with a known concentration of each microorganism.
- **Incubation:** The inoculated product is then incubated at a specified temperature for a defined period (typically 28 days).
- **Sampling and Microbial Count:** At specified intervals (e.g., 7, 14, and 28 days), samples are taken to determine the number of viable microorganisms.
- **Evaluation Criteria:** The efficacy of the preservative is evaluated based on the log reduction of the microbial count over time. Specific criteria for bacteria, yeast, and mold must be met for the preservative system to be considered effective.

Dermal Irritation and Sensitization Testing

To assess the potential for skin irritation and allergic contact dermatitis, various in vitro and in vivo methods are employed. The Organization for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these tests.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439)

This in vitro method uses a three-dimensional human epidermis model to assess skin irritation potential, reducing the need for animal testing.

Methodology:

- **Test System:** A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.
- **Application:** The test substance (e.g., IPBC) is applied topically to the surface of the RhE tissue.

- **Incubation and Exposure:** The tissue is incubated for a specific period.
- **Viability Assessment:** After exposure, the viability of the skin cells is measured, typically using a colorimetric assay (e.g., MTT assay).
- **Classification:** The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.

Alternatives to IPBC

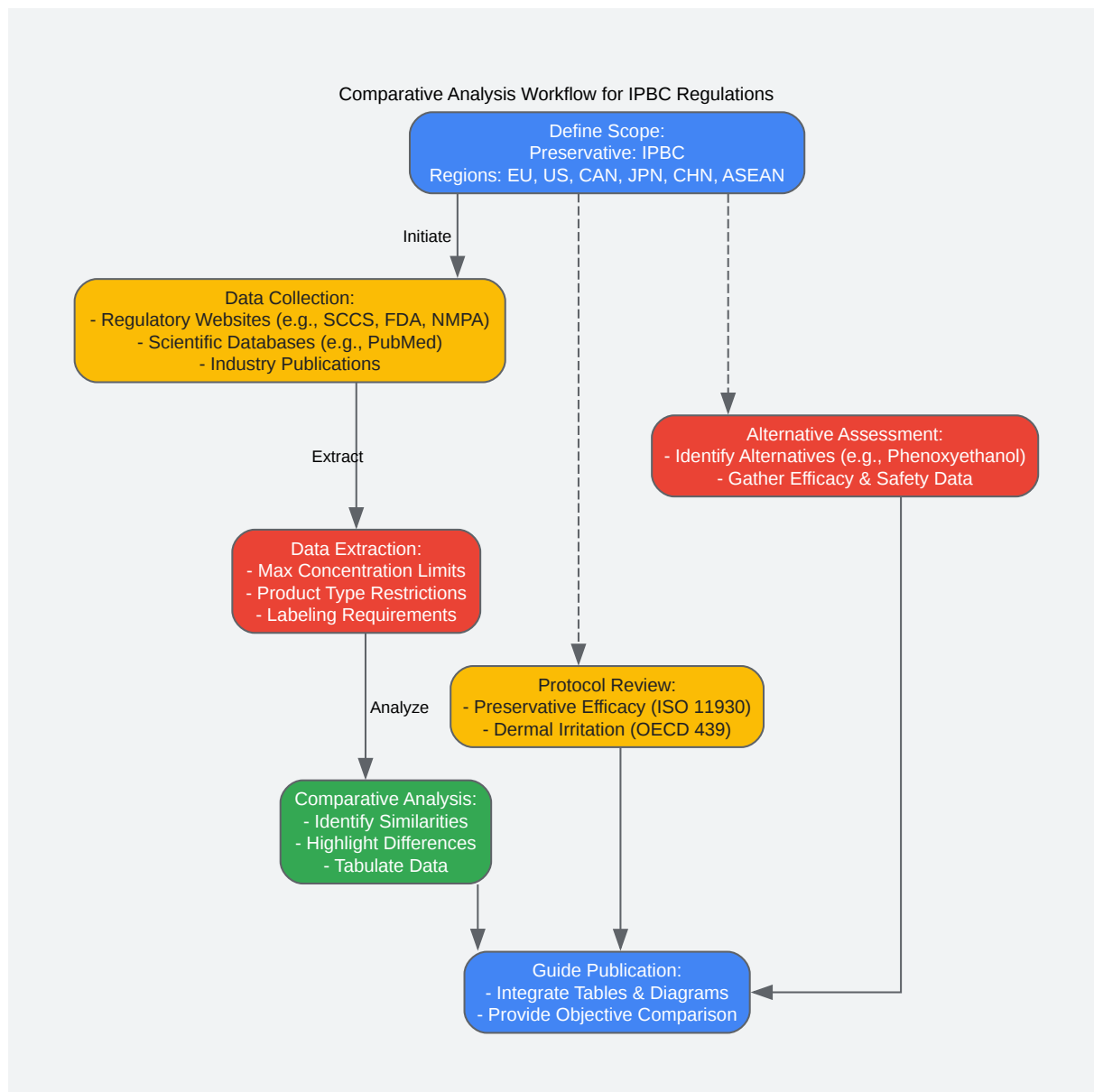
The demand for "cleaner" and more "natural" cosmetic formulations has driven research into alternatives to traditional preservatives like IPBC. These alternatives can be synthetic or natural and are often used in combination to achieve broad-spectrum antimicrobial activity.

- **Phenoxyethanol:** A widely used synthetic preservative with a broad spectrum of activity against bacteria. It is often combined with other preservatives to enhance its efficacy against fungi. The European Scientific Committee on Consumer Safety (SCCS) considers phenoxyethanol safe for use in cosmetic products at a maximum concentration of 1%.^{[3][4]}
- **Caprylyl Glycol:** A multifunctional ingredient that acts as a humectant and skin conditioning agent, while also possessing antimicrobial properties. It is often used as a booster to enhance the efficacy of other preservatives.
- **Sodium Benzoate:** The sodium salt of benzoic acid, found naturally in some fruits. It is most effective in acidic formulations and is primarily used to inhibit the growth of fungi and yeast.

The selection of a preservative system depends on various factors, including the product's formulation (pH, water content), packaging, and intended use. A thorough understanding of the regulatory landscape and the available testing methodologies is paramount for ensuring the safety and efficacy of cosmetic products.

Visualizing the Regulatory Comparison Workflow

The following diagram illustrates the logical workflow for conducting a comparative analysis of IPBC regulations.

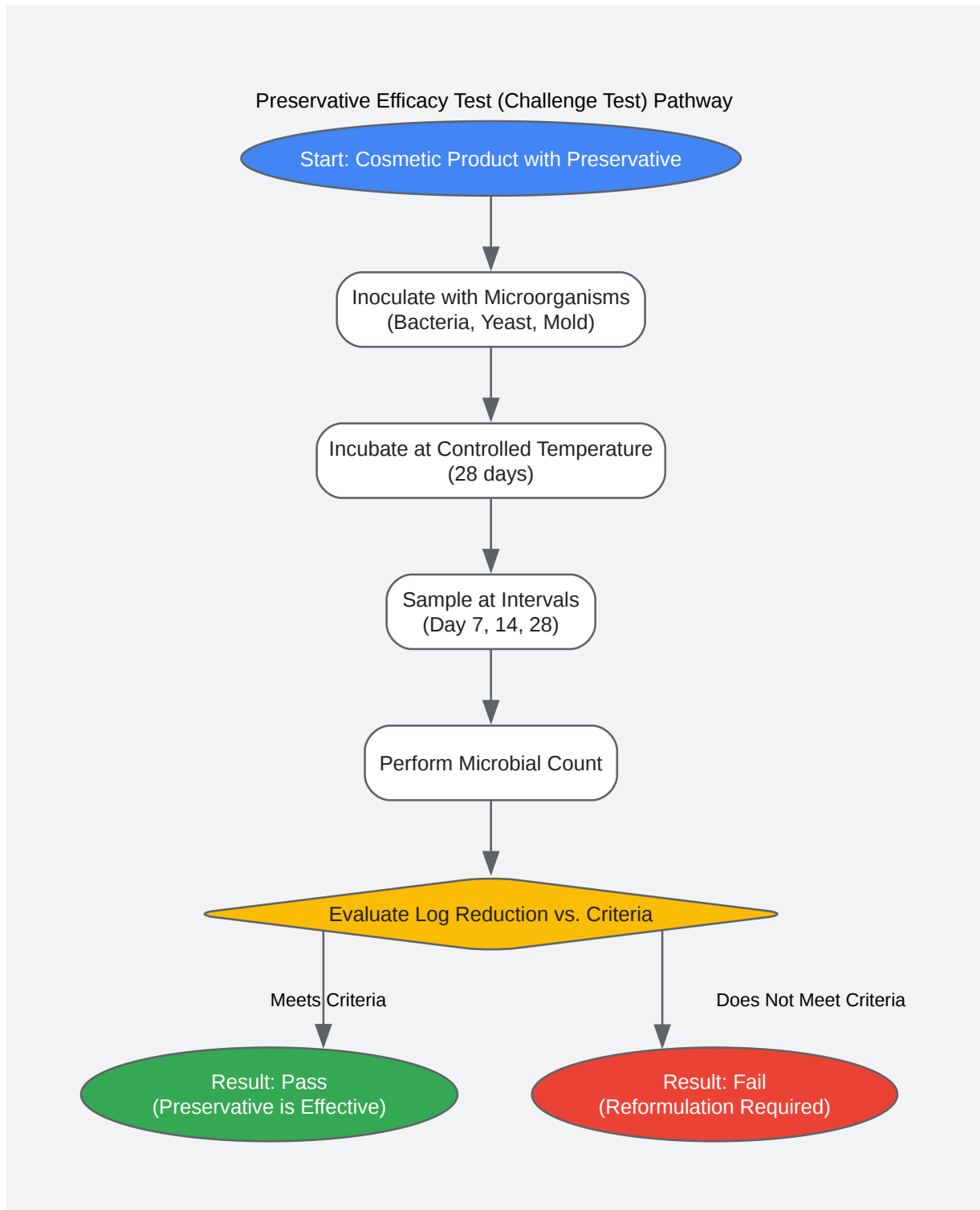


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Caption: Workflow for IPBC regulatory comparison.

Signaling Pathway of Preservative Efficacy Testing

The diagram below outlines the key steps and decision points in a standard preservative efficacy (challenge) test.



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Caption: Key stages of a cosmetic challenge test.

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